molecular formula C9H10N2O B6307718 5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1639457-19-4

5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B6307718
CAS No.: 1639457-19-4
M. Wt: 162.19 g/mol
InChI Key: GSHLVCGFNREYQV-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c1-6-5-10-7-3-4-8(12-2)11-9(6)7/h3-5,10H,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure of the molecule.


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 298.5±20.0 °C, and its predicted density is 1.15±0.1 g/cm3 . The pKa value is predicted to be 4.63±0.30 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine have been explored. For instance, Halim and Ibrahim (2022) described the synthesis of a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP), using ring opening and closure reactions. This study includes detailed chemical calculations and analysis of reactivity, stability, vibrational wavenumbers, and hyperpolarizability of the synthesized compound (Halim & Ibrahim, 2022).

Chemical Transformations

Chemical transformations involving compounds similar to this compound have been reported. For example, Bencková and Krutošíková (1997) synthesized derivatives of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, which involves a complex process of conversion and cyclization (Bencková & Krutošíková, 1997).

Synthesis of Fused Heterocycles

The synthesis of fused heterocycles using derivatives similar to this compound has been explored. El-Nabi (2004) described the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation and cycloaddition processes (El-Nabi, 2004).

Novel Molecular Structures

The development of novel molecular structures using related compounds is an area of interest. Nedolya et al. (2015) reported the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, demonstrating a new approach to combine pyrrole and pyridine rings in a single molecule (Nedolya et al., 2015).

Antibacterial Activity

Investigations into the antibacterial activity of related compounds have been conducted. Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids and found one compound showing in vitro antibacterial activity (Toja et al., 1986).

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, the compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Properties

IUPAC Name

5-methoxy-1-methylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-5-7-8(11)3-4-9(10-7)12-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHLVCGFNREYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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